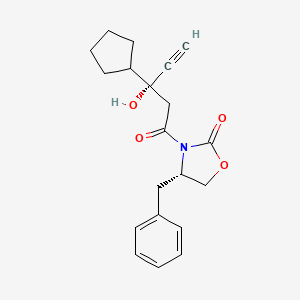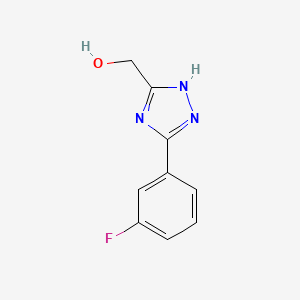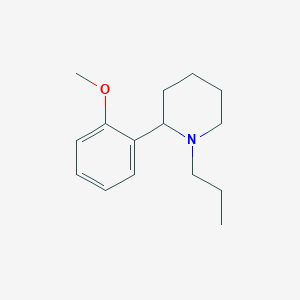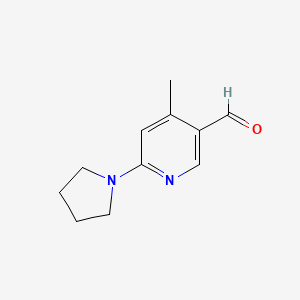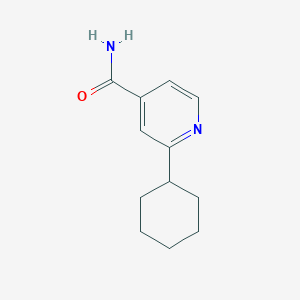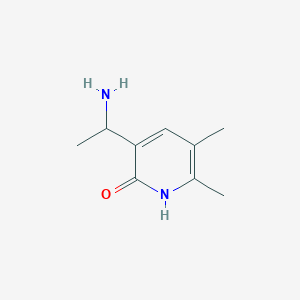
3-(1-Aminoethyl)-5,6-dimethylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Aminoethyl)-5,6-dimethylpyridin-2(1H)-one is a chemical compound with a unique structure that includes a pyridinone ring substituted with an aminoethyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)-5,6-dimethylpyridin-2(1H)-one can be achieved through several methods. One common approach involves the reaction of 5,6-dimethyl-2-pyridone with an appropriate aminoethylating agent under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-(1-Aminoethyl)-5,6-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of aminoethyl-substituted derivatives .
科学的研究の応用
3-(1-Aminoethyl)-5,6-dimethylpyridin-2(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(1-Aminoethyl)-5,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also participate in signaling pathways by binding to receptors or other proteins, thereby modulating their activity .
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine ring structure and exhibit various biological activities.
2-Aminothiazole Derivatives: These compounds have a similar aminoethyl group and are known for their antimicrobial properties.
Uniqueness
3-(1-Aminoethyl)-5,6-dimethylpyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties
特性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
3-(1-aminoethyl)-5,6-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H14N2O/c1-5-4-8(6(2)10)9(12)11-7(5)3/h4,6H,10H2,1-3H3,(H,11,12) |
InChIキー |
PLIPGHPUSYGLRW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=O)C(=C1)C(C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11791717.png)



